molecular formula C6H9N3S B3000299 (4-Cyclopropylthiadiazol-5-yl)methanamine CAS No. 1493472-10-8

(4-Cyclopropylthiadiazol-5-yl)methanamine

Cat. No.: B3000299
CAS No.: 1493472-10-8
M. Wt: 155.22
InChI Key: QAXZKEVWAKRMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyclopropylthiadiazol-5-yl)methanamine is an organic compound with the molecular formula C6H9N3S It is a member of the thiadiazole family, characterized by a thiadiazole ring fused with a cyclopropyl group and an amine group attached to the methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylthiadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylthiadiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

(4-Cyclopropylthiadiazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (4-Cyclopropylthiadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thiadiazole ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclopropyl-1,2,3-thiadiazol-5-yl)methanamine
  • (4-Cyclopropyl-1,3,4-thiadiazol-5-yl)methanamine
  • (4-Cyclopropyl-1,2,4-thiadiazol-5-yl)methanamine

Uniqueness

(4-Cyclopropylthiadiazol-5-yl)methanamine is unique due to its specific structural features, such as the cyclopropyl group and the position of the amine group on the thiadiazole ring. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(4-cyclopropylthiadiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c7-3-5-6(4-1-2-4)8-9-10-5/h4H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXZKEVWAKRMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SN=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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